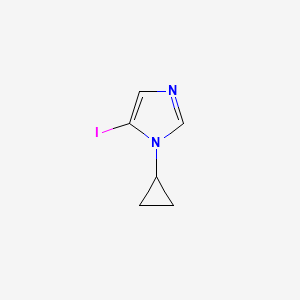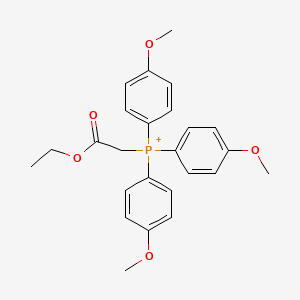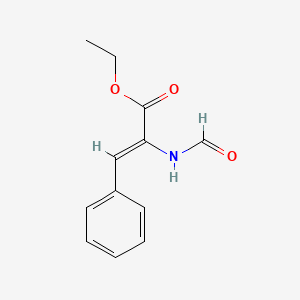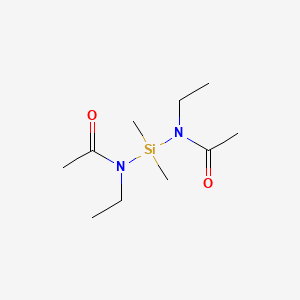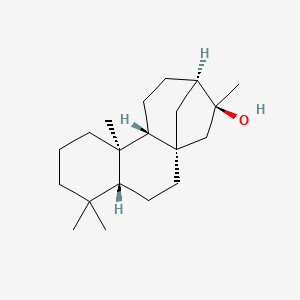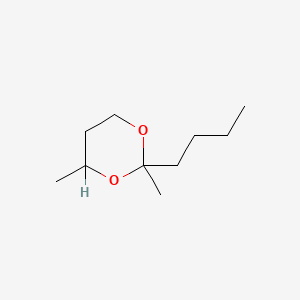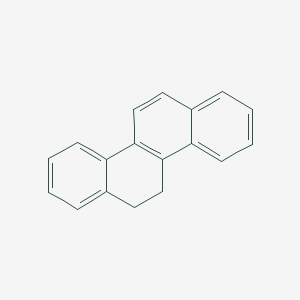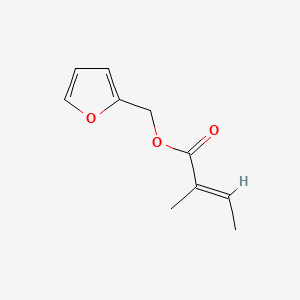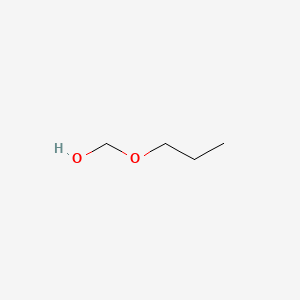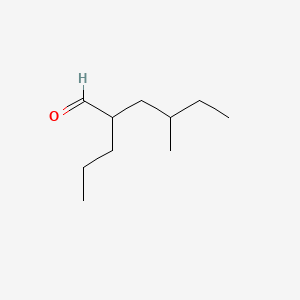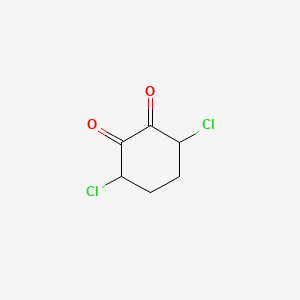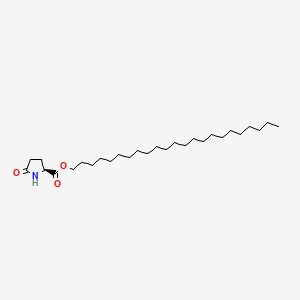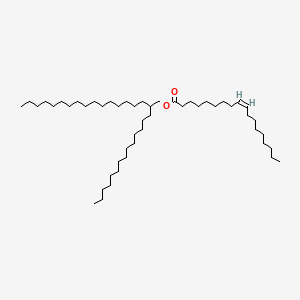
2-Tetradecyloctadecyl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tetradecyloctadecyl oleate is a chemical compound with the molecular formula C50H98O2 and a molecular weight of 731.31192 g/mol . It is an ester formed from the reaction of 2-tetradecyloctadecanol and oleic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Tetradecyloctadecyl oleate can be synthesized through the esterification reaction between 2-tetradecyloctadecanol and oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tetradecyloctadecyl oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and oleic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidation products.
Reduction: 2-Tetradecyloctadecanol and oleic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Tetradecyloctadecyl oleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is employed in the preparation of lipid-based nanoparticles for drug delivery and gene therapy.
Medicine: It is used in the formulation of topical creams and ointments due to its skin-conditioning properties.
Industry: The compound is utilized in the production of cosmetics, lubricants, and plasticizers
Wirkmechanismus
The mechanism of action of 2-tetradecyloctadecyl oleate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in drug delivery systems, where it enhances the penetration of active ingredients through biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyl oleate: Similar in structure but with a shorter alkyl chain.
Stearyl oleate: Contains a stearyl group instead of the tetradecyloctadecyl group.
Isopropyl oleate: Has an isopropyl group instead of the tetradecyloctadecyl group.
Uniqueness
2-Tetradecyloctadecyl oleate is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as higher melting point and enhanced stability. These properties make it particularly suitable for applications requiring long-lasting effects and stability under various conditions .
Eigenschaften
CAS-Nummer |
94278-08-7 |
|---|---|
Molekularformel |
C50H98O2 |
Molekulargewicht |
731.3 g/mol |
IUPAC-Name |
2-tetradecyloctadecyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C50H98O2/c1-4-7-10-13-16-19-22-25-27-29-32-35-38-41-44-47-50(51)52-48-49(45-42-39-36-33-30-24-21-18-15-12-9-6-3)46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25,27,49H,4-24,26,28-48H2,1-3H3/b27-25- |
InChI-Schlüssel |
GECHDLFVCIINSD-RFBIWTDZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



